
DL-3-Phenyllactic acid
Übersicht
Beschreibung
DL-3-Phenyllactic acid, also known as 2-hydroxy-3-phenylpropanoic acid, is an organic compound with the molecular formula C9H10O3. It is a chiral molecule, meaning it has two enantiomers: D-3-phenyllactic acid and L-3-phenyllactic acid. This compound is known for its broad-spectrum antimicrobial properties, making it effective against both bacteria and fungi . It is commonly found in honey and fermented foods produced by lactic acid bacteria .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Food Biopreservation
PLA exhibits broad-spectrum antimicrobial activity, making it a valuable compound in food preservation. It has been shown to inhibit the growth of various pathogenic bacteria and fungi, including:
- Bacteria : Listeria monocytogenes, Salmonella enterica, Escherichia coli O157:H7, Staphylococcus aureus, and Enterococcus faecalis.
- Fungi : Candida, Rhodotorula, Fusarium, Aspergillus, and Penicillium species.
A study demonstrated that PLA produced by lactic acid bacteria (LAB) significantly reduced biofilm formation of Aggregatibacter actinomycetemcomitans, with a minimum inhibitory concentration of 20 mM . This antimicrobial effect is attributed to mechanisms such as cell membrane disruption and DNA intercalation .
Table 1: Antimicrobial Efficacy of DL-3-Phenyllactic Acid
Pathogen | Type | Minimum Inhibitory Concentration (mM) |
---|---|---|
Listeria monocytogenes | Bacteria | 20 |
Escherichia coli O157:H7 | Bacteria | 20 |
Staphylococcus aureus | Bacteria | 20 |
Candida spp. | Fungi | 10 |
Aspergillus niger | Fungi | 5 |
Health Promotion
Impact on Longevity and Healthspan
Research indicates that PLA can enhance healthspan by promoting energy metabolism and stress resilience. In studies using the model organism Caenorhabditis elegans, PLA treatment resulted in significant lifespan extension and improved health-related metrics such as motility and ATP levels . Notably, patients with sarcopenia exhibited lower blood levels of PLA, suggesting its potential role in combating age-related muscle degeneration.
Table 2: Effects of this compound on Healthspan in C. elegans
Parameter | Control Group | PLA Treatment (10 mM) |
---|---|---|
Lifespan Extension (%) | - | 23.3 |
Motility Score | Baseline | Improved |
ATP Levels | Baseline | Elevated |
Resistance to Heat Stress | Low | High |
Agricultural Applications
Root Promoting Activity
In agricultural research, PLA has been identified as a root-promoting substance when produced by LAB during fermentation processes. Studies have shown that PLA enhances root development in various plant species, thereby improving nutrient uptake and overall plant health . This application is particularly beneficial in sustainable agriculture practices.
Table 3: Root Development Enhancement by this compound
Plant Species | Control Root Length (cm) | PLA Treatment Root Length (cm) |
---|---|---|
Bokashi-treated crops | 10 | 15 |
Tomato plants | 12 | 18 |
Case Studies
-
Biofilm Inhibition in Dental Pathogens
A study focused on the effects of PLA on dental biofilms found that PLA significantly reduced the expression of virulence genes associated with periodontal pathogens. The combination of PLA with plant extracts enhanced its efficacy against biofilm formation . -
Probiotic Supplementation
Investigations into probiotic supplementation revealed that LAB producing PLA could improve gut health by modulating the microbiota composition and enhancing the production of beneficial metabolites like short-chain fatty acids .
Wirkmechanismus
Target of Action
DL-3-Phenyllactic acid (PLA) is an organic acid that exhibits broad-spectrum antimicrobial activity against both bacteria and fungi . Its primary targets are the quorum sensing (QS) receptors of Pseudomonas aeruginosa, specifically the RhlR and PqsR receptors . These receptors play a crucial role in the production of virulence factors and biofilm formation in Pseudomonas aeruginosa .
Mode of Action
PLA interacts with its targets by binding antagonistically to the QS receptors RhlR and PqsR . This binding occurs with a higher affinity than the receptors’ cognate ligands, N-butyryl-L-homoserine lactone (C4-HSL) and 2-heptyl-3,4-dihydroxyquinoline (PQS; Pseudomonas quinolone signal) . This interaction results in the inhibition of the expression of virulence factors such as pyocyanin, protease, and rhamnolipids, which are involved in the biofilm formation of Pseudomonas aeruginosa .
Biochemical Pathways
The biochemical pathways affected by PLA primarily involve the synthesis of virulence factors and the formation of biofilms in Pseudomonas aeruginosa . By inhibiting the QS system, PLA disrupts the communication between bacteria, thereby preventing the coordinated production of virulence factors and the development of biofilms .
Pharmacokinetics
It is known that pla is produced by many microorganisms, especially lactic acid bacteria
Result of Action
The primary result of PLA’s action is the inhibition of biofilm formation and the suppression of virulence factors in Pseudomonas aeruginosa . This leads to a reduction in the pathogenicity of the bacteria, making it less able to cause infections . In addition, PLA has been shown to inhibit the initial attachment of Pseudomonas aeruginosa on implanted catheter tubes .
Action Environment
The action of PLA can be influenced by environmental factors. For instance, the optimal pH and temperature for PLA production are 6.0 and 50°C, respectively . Moreover, PLA is widely present in honey and lactic acid bacteria fermented food , suggesting that its production and activity may be influenced by the conditions of these environments
Biochemische Analyse
Biochemical Properties
DL-3-Phenyllactic acid interacts with various enzymes and proteins. It can be produced enzymatically from phenylpyruvic acid by lactate dehydrogenase (LDH) . This enzymatic reaction is accompanied by NADH oxidation, which inhibits this compound biotransformation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the expression of virulence factors such as pyocyanin, protease, and rhamnolipids that are involved in the biofilm formation of Pseudomonas aeruginosa PAO1 . It also inhibits swarming motility, another important criterion for biofilm formation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It interacts with Pseudomonas aeruginosa QS receptors, where it binds antagonistically to QS receptors RhlR and PqsR with a higher affinity than its cognate ligands .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes in its effects over time. The optimal conditions for this compound production by dual enzyme treatment were found to be at pH 6.0 and 50 °C .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be produced from phenylpyruvic acid by lactate dehydrogenase (LDH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DL-3-Phenyllactic acid can be synthesized through both chemical and biotechnological methods.
Chemical Synthesis: One common method involves the catalytic hydrogenation of phenylpyruvic acid in the presence of a catalyst such as Raney-Nickel or Palladium on Carbon.
Biotechnological Synthesis: This method involves the use of microorganisms such as Lactobacillus species. For example, Lactobacillus sp. Enzymatic production using lactate dehydrogenase from Pediococcus pentosaceus has also been reported.
Industrial Production Methods: Industrial production often favors biotechnological methods due to their environmental benefits and milder reaction conditions. Fed-batch fermentation using Lactobacillus species is a common industrial method, producing significant yields of this compound .
Analyse Chemischer Reaktionen
DL-3-Phenyllactic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to phenylpyruvic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield 3-phenylpropanoic acid.
Esterification: It reacts with acetic anhydride in the presence of pyridine to form O-acetyl-3-phenyllactic acid.
Transesterification: Using lipase enzymes, this compound can undergo transesterification to form various esters.
Common reagents used in these reactions include acetic anhydride, pyridine, potassium permanganate, and various lipase enzymes. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
DL-3-Phenyllactic acid can be compared with other similar compounds such as:
- α-Hydroxyhydrocinnamic acid
- β-Phenyllactic acid
- 2-Hydroxy-3-phenylpropionic acid
- DL-p-Hydroxyphenyllactic acid
What sets this compound apart is its broad-spectrum antimicrobial activity and its effectiveness in inhibiting quorum sensing and biofilm formation in pathogenic bacteria . This makes it a valuable compound in both medical and industrial applications.
Biologische Aktivität
DL-3-Phenyllactic acid (PLA) is a naturally occurring compound that is primarily produced by lactic acid bacteria (LAB) during fermentation processes. It is recognized for its antimicrobial properties and potential health benefits, particularly in enhancing longevity and metabolic health. This article explores the biological activity of PLA, focusing on its mechanisms of action, efficacy against pathogens, and implications for healthspan extension.
Chemical Structure and Properties
This compound is a chiral molecule with the chemical formula . It consists of a lactic acid backbone with a phenyl group substitution, which contributes to its unique biological activities. The two enantiomers, L-PLA and D-PLA, exhibit different levels of activity, with D-PLA generally demonstrating superior antimicrobial effects compared to L-PLA .
Antimicrobial Activity
PLA has been extensively studied for its broad-spectrum antimicrobial properties . It exhibits significant inhibitory effects against various bacteria and fungi:
Microorganism | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | >9 | |
Escherichia coli | >9 | |
Rhizopus spp. | Variable | |
Aggregatibacter actinomycetemcomitans | 20 mM MIC |
Studies indicate that PLA not only inhibits microbial growth but also disrupts biofilm formation, which is crucial for treating chronic infections . The compound's effectiveness in food preservation has garnered attention as a natural alternative to synthetic preservatives .
The biological activity of PLA can be attributed to several mechanisms:
- Cell Membrane Disruption : PLA alters the permeability of microbial membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : It interferes with key metabolic pathways in pathogens, thereby inhibiting their growth and virulence.
- Regulation of Gene Expression : PLA has been shown to downregulate virulence genes in specific pathogens like A. actinomycetemcomitans, reducing their pathogenicity .
Healthspan Extension
Recent studies have highlighted the role of PLA in promoting healthspan—defined as the period of life spent in good health—through various mechanisms:
- Mitochondrial Activation : PLA enhances mitochondrial function and energy metabolism, which are critical for maintaining cellular health .
- Stress Resistance : The compound promotes resilience to oxidative stress through activation of key transcription factors such as SKN-1 and ATFS-1 in model organisms like Caenorhabditis elegans (C. elegans) . This activation leads to improved stress response and longevity.
Healthy Aging Index (HAI)
A novel metric introduced in recent studies is the Healthy Aging Index (HAI), which includes parameters such as motility, oxygen consumption rate (OCR), and ATP levels. Research indicates that PLA treatment significantly improves HAI scores in C. elegans, suggesting its potential benefits for aging populations .
Case Studies
- C. elegans Model : In a controlled study, PLA was administered to C. elegans, resulting in a lifespan extension of approximately 22.7% to 23.3% at concentrations ranging from 0.4 mM to 10 mM . The treatment also improved mobility and reduced lipofuscin accumulation—a marker of aging.
- Sarcopenia Patients : An inverse correlation was observed between blood PLA levels and physical performance in patients with sarcopenia compared to age-matched controls, highlighting its potential role in combating age-related muscle decline .
Eigenschaften
IUPAC Name |
2-hydroxy-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXXWSYKYCBWHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57618-25-4 (mono-Na salt), 57618-26-5 (Ca salt) | |
Record name | 3-Phenyllactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30862436 | |
Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenyllactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
828-01-3 | |
Record name | (±)-3-Phenyllactic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=828-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenyllactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-3-Phenyllactic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-3-phenyllactic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PHENYL-DL-LACTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC6T4O59BK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Phenyllactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
98 °C | |
Record name | Phenyllactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of DL-3-Phenyllactic Acid (PLA) in the context of food preservation?
A1: this compound is a naturally occurring organic acid produced by certain lactic acid bacteria (LAB). It demonstrates broad-spectrum antimicrobial activity against various foodborne pathogens, making it a promising natural food preservative. [, , ] Importantly, PLA is considered safe for consumption at low concentrations and doesn't negatively impact the sensory qualities of food. []
Q2: How does fermentation with LAB impact the concentration of this compound in food matrices?
A2: Fermentation with LAB can significantly enhance the concentration of this compound in suitable food matrices. For example, research has shown that fermenting yellow mustard flour and milk whey with specific LAB strains leads to an enrichment of PLA in these products. [] This enrichment is attributed to the metabolic activity of LAB during fermentation.
Q3: What is the bioaccessibility and bioavailability of this compound?
A3: Studies using simulated digestion models show that while the antioxidant activity of PLA-containing matrices might be reduced after digestion, the bioaccessibility of PLA itself can vary depending on the food matrix. Milk whey, for instance, exhibited higher bioaccessibility of PLA compared to yellow mustard flour. [] Furthermore, LAB fermentation appears to positively influence the bioaccessibility of PLA in yellow mustard flour. [] The transepithelial transport of PLA, indicating its bioavailability, was significant in both fermented milk whey and yellow mustard flour, reaching levels of around 4-6%. []
Q4: What analytical methods are commonly employed to determine this compound concentrations?
A4: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in various samples, including culture supernatants from LAB and complex food matrices. [, , ] Specific HPLC methods, such as those using a C18 column with an acidic mobile phase and UV detection at 210 nm, have been developed and validated for the accurate determination of PLA levels. []
Q5: Can you explain the enantioselectivity of lipases in the context of this compound?
A5: Research has shown that certain lipases, like Candida rugosa lipase (CRL), can selectively catalyze the esterification of L-3-Phenyllactic acid from the racemic this compound mixture. [] This enantioselective reaction typically employs an acyl donor like vinyl acetate and is significantly influenced by the solvent environment. Interestingly, the enantioselectivity of CRL for L-3-Phenyllactic acid is enhanced when the reaction is conducted in ionic liquids. []
Q6: Are there any documented effects of this compound on animal physiology?
A6: Studies on pigs exposed to cold temperatures revealed that overnight cold exposure led to an increase in plasma levels of various organic acids, including this compound. [] This observation suggests a potential role of PLA in cold-induced metabolic responses, possibly related to lipid and fatty acid metabolism in adipose tissues. []
Q7: Has this compound been linked to any specific diseases?
A7: While not directly causative, metabolomic studies have identified altered levels of this compound in the portal vein serum of patients with hepatocellular carcinoma (HCC) compared to healthy individuals. [] Notably, elevated PLA levels were associated with impaired liver function and poorer prognosis in HCC patients. []
Q8: Is this compound utilized in the production of any pharmaceuticals?
A8: Yes, this compound serves as a key intermediate in the synthesis of pharmaceuticals, notably the antiarrhythmic drug Mexiletine. [] The resolution of this compound into its enantiomers is crucial for the production of enantiomerically pure pharmaceuticals. High-performance liquid chromatography (HPLC) methods have been developed and validated for the resolution of this compound enantiomers. []
Q9: What research has been conducted on improving the production of this compound?
A9: Continuous efforts are being made to optimize the production of this compound using sustainable and cost-effective methods. One such approach involves the enzymatic hydrolysis of cheese whey, a by-product of the dairy industry, to generate nutrient-rich media for PLA production by LAB such as Lactobacillus plantarum. []
Q10: Are there alternative antimicrobial agents produced during fermentation processes involving this compound?
A10: Yes, in the optimized fermentation processes for PLA production, other antimicrobial compounds are also produced. Research indicates that lactic acid and bacteriocins present in the cell-free supernatants of these fermentations exhibit significant antimicrobial activity, further contributing to the overall preservative effect. []
Q11: Has this compound been investigated for its potential in treating type 2 diabetes?
A11: While not a direct treatment, research suggests that apple pollen, containing this compound among other compounds, might have potential in managing type 2 diabetes. [] Network pharmacology analysis suggests that PLA and other apple pollen components could target pathways related to insulin resistance and signaling, potentially contributing to its observed anti-diabetic effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.